7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 3 with a 3-methoxyphenyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 1,3-benzodioxole moiety.
Properties
Molecular Formula |
C24H16N4O6 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16N4O6/c1-31-16-4-2-3-15(11-16)28-23(29)17-7-5-14(9-18(17)25-24(28)30)22-26-21(27-34-22)13-6-8-19-20(10-13)33-12-32-19/h2-11H,12H2,1H3,(H,25,30) |
InChI Key |
MTCBYCFCCMCICQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Cyclization
Anthranilic acid undergoes condensation with urea or phosgene to form 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, which is subsequently dehydrogenated. A modified approach uses N-alkylation with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to introduce side chains at the 1- and 3-positions.
Key Reaction:
One-Pot DMAP-Catalyzed Synthesis
A metal-free, one-pot method employs 4-dimethylaminopyridine (DMAP) and tert-butyl dicarbonate [(Boc)₂O] to construct the quinazoline-2,4-dione core from 2-aminobenzamides. This method avoids hazardous reagents and achieves yields up to 89%.
Optimized Conditions:
Functionalization at the 3-Position
The 3-methoxyphenyl group is introduced via N-alkylation or nucleophilic substitution.
N-Alkylation of Quinazoline-Dione
Quinazoline-2,4-dione reacts with 3-methoxybenzyl chloride in DMF using potassium carbonate as a base. The reaction proceeds at room temperature for 24 hours, yielding 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.
Data Table 1: Alkylation Conditions and Outcomes
Oxadiazole Ring Formation at the 7-Position
The 1,2,4-oxadiazole moiety is constructed via cyclization of a dihydrazide intermediate.
Dihydrazide Intermediate Synthesis
2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) is prepared by hydrazinolysis of the corresponding diethyl ester. Hydrazine hydrate (80%) in ethanol under reflux for 6 hours achieves this step with a 72% yield.
Oxadiazole Cyclization
The dihydrazide reacts with 1,3-benzodioxole-5-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring. Cyclization occurs at 100°C for 8 hours, yielding the 1,2,4-oxadiazol-5-yl derivative.
Mechanistic Insight:
Final Coupling and Purification
The 3-(3-methoxyphenyl)quinazoline-2,4-dione and oxadiazole intermediate undergo Suzuki-Miyaura coupling or nucleophilic aromatic substitution to merge the two fragments.
Data Table 2: Coupling Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | Cs₂CO₃ | |
| Solvent | Dioxane/H₂O (4:1) | |
| Temperature | 90°C | |
| Yield | 58% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the final compound, confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry.
Comparative Analysis of Synthetic Routes
Data Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Anthranilic Acid | 68–74 | ≥95 | Scalability | Multi-step, moderate yields |
| DMAP-Catalyzed | 85–89 | ≥98 | One-pot, eco-friendly | Limited substrate scope |
| Suzuki Coupling | 58 | ≥97 | Regioselective | Palladium cost |
Challenges and Optimization Opportunities
-
Oxadiazole Stability: The oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating anhydrous environments during synthesis.
-
Purification Complexity: Similar polarities of intermediates require advanced chromatographic techniques.
-
Catalyst Recovery: Palladium catalysts in coupling reactions remain costly; ligand design improvements could enhance recyclability.
Chemical Reactions Analysis
Types of Reactions
7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione have been investigated in several studies:
Antimicrobial Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains and fungi. A study on similar quinazoline derivatives demonstrated their potential as antibacterial agents against Gram-positive and Gram-negative bacteria using methods like broth microdilution and agar diffusion techniques .
Anticancer Potential
Quinazoline derivatives are known for their anticancer properties. The incorporation of oxadiazole moieties may enhance these effects through mechanisms such as apoptosis induction in cancer cells. Investigations into related compounds have revealed promising results in inhibiting tumor cell proliferation and inducing cell cycle arrest .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory mediators and cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of quinazoline derivatives in drug development:
- Antimicrobial Agents : A study synthesized a series of quinazoline derivatives that were evaluated for their antimicrobial activity against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Anticancer Research : Another research effort focused on developing quinazoline-based compounds as inhibitors of specific cancer cell lines. The study reported that some derivatives significantly reduced cell viability and induced apoptosis in human cancer cells .
Mechanism of Action
The mechanism of action of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- The 3-methoxyphenyl substituent at position 3 differs from the 2-methoxybenzyl group in the analog from . The latter’s benzyl moiety introduces flexibility, which may affect binding pocket interactions .
- The quinoline-based analog () uses a methoxy linker for oxadiazole attachment, contrasting with the direct linkage in the target compound. This structural difference may influence conformational rigidity and pharmacophore alignment .
Biological Activity
The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is part of a class of quinazoline derivatives recognized for their potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular configuration contributes to its biological properties and interactions with various biological targets.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer activities. The specific compound has shown promise in various preclinical studies:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation and survival. In particular, it may target Src family kinases (SFKs), which are implicated in tumor growth and metastasis .
- In Vitro Studies : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in human pancreatic cancer cell lines when tested in vitro .
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and improved survival rates in xenograft models .
Case Studies
Several studies have documented the efficacy of quinazoline derivatives similar to our compound:
- Study on AZD0530 : A related compound demonstrated high selectivity for SFKs and showed potent antitumor activity in vivo. It inhibited tumor growth significantly in a c-Src-transfected 3T3-fibroblast xenograft model . This highlights the potential for similar mechanisms of action in our compound.
- Screening for Anticancer Activity : A recent study screened multiple quinazoline derivatives and identified several with promising anticancer activity against multicellular spheroids, which mimic tumor microenvironments more accurately than traditional monolayer cultures .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate:
| Property | Value |
|---|---|
| Molecular Weight | 345.34 g/mol |
| Solubility | Moderate (requires further study) |
| Half-life | TBD (to be determined) |
| Bioavailability | TBD |
The pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which may also be applicable to this derivative.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing quinazoline-dione derivatives incorporating 1,2,4-oxadiazole moieties?
- Methodology : A robust approach involves cyclocondensation using 1,1’-carbonyldiimidazole (CDI) to form the quinazoline core, followed by functionalization with 1,2,4-oxadiazole via reaction with aryl isothiocyanates or halogenated intermediates. For example, cyclocondensation of N’-benzoyl precursors in phosphorus oxychloride, followed by hydrolysis and alkylation with substituted benzyl chlorides, yields target compounds . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields and purity.
Q. How can spectroscopic techniques (NMR, FT-IR) be utilized to confirm the structure of this compound?
- Methodology :
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for quinazoline-dione, C=N stretch at ~1610 cm⁻¹ for oxadiazole) .
- NMR :
- ¹H NMR : Look for singlet peaks corresponding to methoxy groups (~δ 3.8 ppm) and aromatic protons split by substituents (e.g., benzodioxole protons at δ 6.7–7.2 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (quinazoline-dione C=O at ~165–168 ppm) and oxadiazole carbons (C=N at ~149–163 ppm) .
Q. What experimental protocols are recommended for evaluating antimicrobial activity?
- Methodology : Use standardized agar dilution or broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and test concentrations ranging from 1–256 µg/mL. Compare inhibition zones or MIC values to reference antibiotics (e.g., ciprofloxacin) .
Q. How can solubility and stability under physiological conditions be determined?
- Methodology :
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC-UV quantification.
- Stability : Incubate the compound in buffer solutions (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
Advanced Research Questions
Q. How can contradictory data on antimicrobial efficacy between similar quinazoline derivatives be resolved?
- Methodology : Conduct comparative SAR studies by synthesizing analogs with systematic substitutions (e.g., varying methoxy groups or benzodioxole positions). Use molecular docking to assess binding affinity to target enzymes (e.g., DNA gyrase). Validate via isothermal titration calorimetry (ITC) to measure binding constants .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate logP, bioavailability, and hepatotoxicity.
- Docking Studies : Target enzymes (e.g., CYP450 isoforms) with AutoDock Vina to predict metabolic stability .
Q. How can reaction mechanisms for cyclocondensation steps be elucidated?
- Methodology : Perform kinetic studies (e.g., varying reagent stoichiometry, temperature) and isolate intermediates via flash chromatography. Use DFT calculations (Gaussian 09) to model transition states and identify rate-determining steps .
Q. What strategies optimize selectivity in functionalizing the quinazoline core without side reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
